molecular formula C8H16O4S B610647 S-acetyl-PEG3-alcohol CAS No. 153870-20-3

S-acetyl-PEG3-alcohol

Cat. No.: B610647
CAS No.: 153870-20-3
M. Wt: 208.27
InChI Key: RGQARUNUXUQMFR-UHFFFAOYSA-N
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Description

S-acetyl-PEG3-alcohol: is a polyethylene glycol (PEG) linker containing a sulfur acetyl group and a hydroxyl group. The sulfur acetyl group can be removed to produce a thiol moiety, while the hydroxyl group can react to further derivatize the compound. This compound is known for its hydrophilic properties, which increase its water solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG3-alcohol typically involves the reaction of polyethylene glycol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature environment to ensure the proper formation of the acetylated product. The sulfur acetyl group is introduced through a subsequent reaction with a sulfur-containing reagent .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Sulfoxides and sulfones: from oxidation reactions.

    Thiol derivatives: from reduction reactions.

    Alkylated derivatives: from substitution reactions.

Scientific Research Applications

Chemistry: S-acetyl-PEG3-alcohol is widely used as a linker in the synthesis of polyethylene glycol-based compounds. Its hydrophilic nature makes it an excellent candidate for increasing the water solubility of various molecules .

Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. It is also employed in the development of bioconjugates for targeted drug delivery .

Medicine: The compound is utilized in the formulation of drug delivery systems, particularly in the creation of polyethylene glycolylated drugs (PEGylated drugs). These drugs exhibit improved pharmacokinetics and reduced immunogenicity .

Industry: In industrial applications, this compound is used in the production of various polyethylene glycol-based materials, including surfactants, emulsifiers, and lubricants .

Mechanism of Action

The mechanism of action of S-acetyl-PEG3-alcohol primarily involves its ability to increase the water solubility of compounds. The sulfur acetyl group can be removed to produce a thiol moiety, which can then participate in various biochemical reactions. The hydroxyl group allows for further derivatization, enabling the compound to be used in a wide range of applications .

Comparison with Similar Compounds

  • S-acetyl-PEG2-alcohol
  • S-acetyl-PEG4-alcohol
  • S-acetyl-PEG6-alcohol

Comparison: S-acetyl-PEG3-alcohol is unique due to its specific chain length, which provides a balance between hydrophilicity and flexibility. Compared to shorter chain analogs like S-acetyl-PEG2-alcohol, it offers better solubility and flexibility. On the other hand, longer chain analogs like S-acetyl-PEG6-alcohol may provide higher solubility but at the cost of increased steric hindrance .

Properties

IUPAC Name

S-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQARUNUXUQMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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